Fmoc-3-Ala(3-thienyl)-OH

Descripción

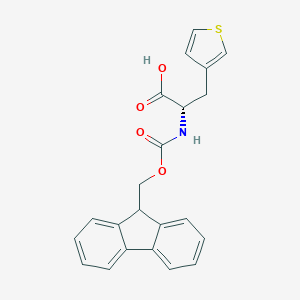

This compound is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a thiophene-3-yl substituent. Its structure comprises an Fmoc group—commonly used in peptide synthesis for temporary amine protection—linked to the α-amino group of a propanoic acid backbone, with a thiophen-3-yl moiety at the β-position. The stereochemistry at the α-carbon is specified as (S), ensuring enantiomeric purity critical for applications in chiral synthesis or bioactive molecule development.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

As an alanine derivative, it may interact with proteins or enzymes that recognize or process alanine residues

Mode of Action

As an alanine derivative, it might mimic the natural amino acid alanine in biochemical interactions, potentially influencing protein structure or function. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which could play a role in its interactions with other molecules.

Result of Action

As an alanine derivative, it might influence processes involving alanine, potentially affecting protein structure or function

Action Environment

The action, efficacy, and stability of Fmoc-L-3-Thienylalanine could be influenced by various environmental factors. These might include the pH, temperature, and presence of other molecules in its environment. The compound is recommended to be stored at 2-8°C, suggesting that it might be sensitive to temperature.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, commonly referred to as Fmoc-thiophenyl amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid can be represented as follows:

This compound features a thiophene ring, which contributes to its biological activity by influencing molecular interactions and stability.

The primary mode of action for this compound relates to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under basic conditions, facilitating the assembly of complex peptides. The thiophene moiety may also participate in π-π stacking interactions, enhancing binding affinity to target proteins or enzymes.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of Fmoc-thiophenyl amino acids on various biological targets:

- Histone Deacetylases (HDACs) : Research indicates that compounds similar to Fmoc-thiophenyl amino acids exhibit selective inhibition against HDAC isoforms. For instance, azumamides derived from β-amino acids were found to inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM, suggesting that modifications in the amino acid structure can significantly affect biological potency .

- Antitumor Activity : The incorporation of thiophene rings in peptide sequences has been linked to enhanced antitumor properties. Studies on related compounds demonstrate that structural modifications can lead to improved cytotoxicity against cancer cell lines .

Case Studies

Synthesis and Characterization

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically involves standard peptide coupling methods, utilizing activated carboxylic acids or their derivatives. Characterization is often performed using NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized products.

Applications in Medicinal Chemistry

Fmoc-thiophenyl amino acids are particularly valuable in drug design and development due to their ability to modulate biological pathways through peptide formation. They serve as building blocks for peptides that can target specific receptors or enzymes involved in disease processes.

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The thiophene moiety contributes to its unique electronic properties, making it suitable for various applications in drug design.

Peptide Synthesis

Fmoc-Thiophene-Ala-OH is widely utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptides.

Table 1: Comparison of Fmoc and Boc Protecting Groups

| Property | Fmoc | Boc |

|---|---|---|

| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |

| Stability | Stable under basic conditions | Sensitive to strong acids |

| Application | Preferred for SPPS | Used in classical synthesis |

Drug Development

The thiophene ring in Fmoc-Thiophene-Ala-OH enhances the compound's bioactivity by improving interactions with biological targets. This has made it a candidate for developing peptide-based therapeutics targeting various diseases, including cancer and neurological disorders.

Case Study: Anticancer Peptides

Research has demonstrated that peptides incorporating thiophene derivatives exhibit enhanced anticancer activity due to their ability to interact with cellular membranes and proteins more effectively than their non-thiophene counterparts .

Material Science

In material science, the incorporation of thiophene-containing compounds into polymers has shown potential for creating conductive materials. These materials can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Properties of Thiophene-Based Polymers

| Polymer Type | Conductivity (S/cm) | Application |

|---|---|---|

| Poly(thiophene) | Up to 10^{-4} | Organic photovoltaics |

| Poly(Fmoc-Thiophene) | Enhanced due to Fmoc group | OLEDs |

Biochemical Studies

The compound is also employed in biochemical studies to investigate protein interactions and enzyme activities due to its ability to mimic natural amino acids while providing unique functionalities through the thiophene group.

Comparación Con Compuestos Similares

Key Properties :

- CAS No.: 186320-06-9

- Molecular Formula: C₂₂H₁₉NO₄S

- Molecular Weight : 393.46 g/mol

- Purity : ≥95% (HPLC)

- Physical Form : White to off-white solid

- Storage : Recommended at –20°C for long-term stability .

The compound is utilized in solid-phase peptide synthesis (SPPS) as a building block, particularly for introducing thiophene-containing residues into peptide chains.

This section evaluates structurally analogous Fmoc-protected amino acids, emphasizing substituent variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Key Observations :

Substituent Effects :

- Electron-Deficient Aromatics (e.g., tetrafluorophenyl ): Increase oxidative stability and solubility in polar solvents.

- Heterocycles (e.g., thiophen-3-yl ): Enhance π-π interactions and conformational flexibility in peptides.

- Halogenated Groups (e.g., bromodifluoromethoxy ): Introduce sites for cross-coupling reactions or halogen bonding.

Synthetic Utility :

- The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), enabling sequential peptide assembly without side-chain interference .

- Derivatives like the 6-chloroindol-3-yl variant are used to mimic tryptophan in constrained peptide architectures.

Biological Relevance :

- Fluorinated analogs (e.g., trifluorophenyl ) are prevalent in protease-resistant peptide therapeutics.

- Thiophene-containing derivatives show promise in modulating protein-protein interactions due to sulfur’s polarizability .

Challenges and Limitations :

Métodos De Preparación

Resin Selection and Initial Loading

The synthesis typically employs Rink Amide MBHA resin (0.23 mmol/g loading) or Fmoc-NH-SAL-PEG resin for C-terminal amidation. Resin activation involves swelling in dichloromethane (DCM) or N-methylpyrrolidone (NMP), followed by Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).

Sequential Amino Acid Coupling

The thiophen-3-yl side chain is introduced via a pre-synthesized Fmoc-protected β-thiophen-3-yl-L-alanine derivative. Coupling employs:

-

Fmoc-amino acid (4 equiv) .

-

Activating agents : N,N’-diisopropylcarbodiimide (DIC) and OxymaPure (4 equiv each) in DMF.

-

Reaction time: 30–60 min at 40°C or room temperature.

Critical optimization : For sterically hindered residues (e.g., thiophene-substituted alanine), double coupling or extended reaction times (90 min) improve yields.

Side-Chain Protection and Deprotection

The thiophene ring’s reactivity necessitates temporary protection. While thiophene itself is typically stable under Fmoc-SPPS conditions, electrophilic side reactions are mitigated using:

-

Trt (triphenylmethyl) groups for sulfur atoms, removed during final TFA cleavage.

-

Temporary Boc protection for α-amino groups during side-chain functionalization.

Solution-Phase Synthesis Strategies

Fragment Condensation Approach

For large-scale production, solution-phase methods avoid resin limitations. A three-step process is employed:

-

Synthesis of Fmoc-(S)-3-(thiophen-3-yl)alanine :

-

Activation as a pentafluorophenyl ester : Enhances coupling efficiency in fragment assembly.

-

Global deprotection : TFA/scavenger cocktails (e.g., triisopropylsilane/H₂O) remove side-chain protections.

Yield comparison :

| Method | Scale (mmol) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SPPS | 0.1–0.5 | 65–75 | >95 |

| Solution-phase | 5–10 | 50–60 | 90–93 |

Key Reaction Steps and Optimization

Fmoc Deprotection Kinetics

Piperidine concentration and exposure time critically impact racemization:

Coupling Efficiency Monitoring

Kaiser test (ninhydrin) or chloranil test identifies free amines:

-

Positive result : Blue (Kaiser) or green (chloranil) indicates incomplete coupling.

-

Negative result : No color change confirms successful amino acid incorporation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Conditions :

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

-

δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH).

-

δ 7.42–7.31 (m, 4H, Fmoc + thiophene H).

Challenges and Troubleshooting

Racemization at the α-Carbon

Thiophene Ring Oxidation

Q & A

Q. How can researchers reconcile conflicting toxicity data between in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.